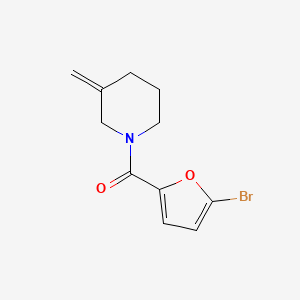

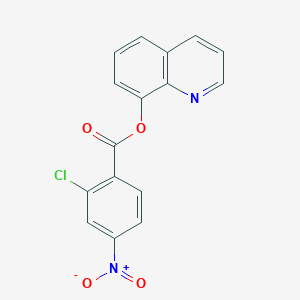

![molecular formula C16H17ClN4O2S B2499049 7-amino-3-(4-clorofenil)-6-(terc-butilsulfonil) pirazolo[1,5-a]pirimidina CAS No. 685107-01-1](/img/structure/B2499049.png)

7-amino-3-(4-clorofenil)-6-(terc-butilsulfonil) pirazolo[1,5-a]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a tert-butylsulfonyl group, a chlorophenyl group, and an amine group attached to the pyrazolo[1,5-a]pyrimidine core

Aplicaciones Científicas De Investigación

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary targets of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine are cycline dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play a crucial role in cell cycle regulation and transcription control.

Mode of Action

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine inhibits the activity of CDKs . By binding to these kinases, the compound prevents their normal function, leading to disruption of the cell cycle and transcription processes.

Biochemical Pathways

The inhibition of CDKs by 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine affects multiple biochemical pathways. These include pathways involved in cell proliferation, transcription regulation, and cell cycle progression . The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been shown to be orally bioavailable , suggesting that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine’s action include disruption of cell cycle progression and induction of apoptosis . These effects can lead to the inhibition of cell proliferation and potentially the death of cancer cells.

Análisis Bioquímico

Biochemical Properties

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . This compound acts as an inhibitor of CDKs, thereby affecting cell division and proliferation. Additionally, it has been shown to interact with flavin adenine dinucleotide (FAD)-dependent hydroxylases, which are involved in various oxidative reactions .

Cellular Effects

The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, it has been observed to affect the expression of genes involved in cell survival and apoptosis, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it interacts with FAD-dependent hydroxylases, leading to the hydroxylation and subsequent degradation of the compound . These interactions result in the modulation of various cellular pathways and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is involved in several metabolic pathways. It interacts with enzymes such as FAD-dependent hydroxylases, which catalyze its hydroxylation and subsequent degradation . This compound also affects metabolic flux by modulating the activity of CDKs and influencing the expression of genes involved in metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on CDKs . Additionally, it interacts with transporters that facilitate its uptake and distribution across different tissues .

Subcellular Localization

The subcellular localization of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits CDK activity and modulates gene expression . Post-translational modifications, such as phosphorylation, may also influence its localization and activity within specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

Cyclization to Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the pyrazolo[1,5-a]pyrimidine core.

Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation using tert-butylsulfonyl chloride in the presence of a base like triethylamine.

Chlorophenyl Substitution: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorophenylboronic acid and a palladium catalyst.

Amination: Finally, the amine group is introduced through an amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Amines, thiols, palladium catalysts, toluene as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine can be compared with other similar compounds, such as:

2-(tert-butyl)-6-[(4-chlorophenyl)sulfonyl]-5-(methylthio)pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but with a methylthio group instead of an amine group.

6-(tert-butylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ylamine: Contains a trifluoromethyl group on the pyrazole ring.

Pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds: Inhibit cycline dependent kinases and have different substituents on the pyrazolo[1,5-a]pyrimidine core.

Propiedades

IUPAC Name |

6-tert-butylsulfonyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNLNKIEZTVUNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

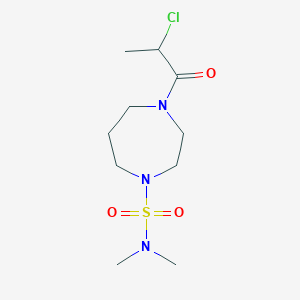

![3-benzyl-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

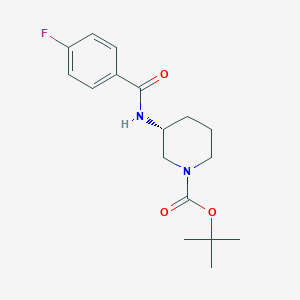

![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2498974.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)

![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)